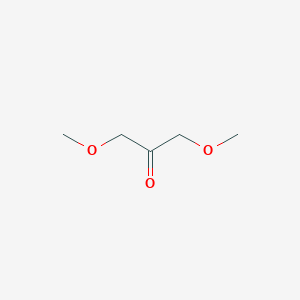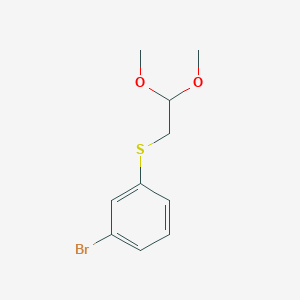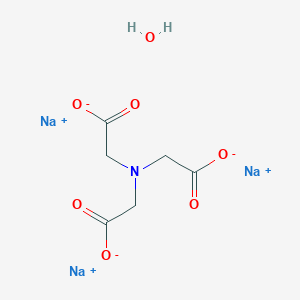
2-(2-Methoxyphenoxy)ethanol
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)ethanol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solvation Properties: A study on solvation of substituted propylbenzene in ethanol-water solutions under subcritical conditions explored the molecular dynamics of similar compounds, revealing insights into the interaction with water and ethanol molecules (Antipova, Petrenko, Odintsova, & Bogdan, 2020).
Extraction Techniques: Research on the extraction of 2-(4-hydroxyphenyl)ethanol, a similar compound from aqueous solutions using emulsion liquid membranes, contributes to understanding the effective extraction methods for such compounds (Reis, Freitas, Ferreira, & Carvalho, 2006).
Catalytic Applications: A study on the encapsulation of a molybdenum(VI) complex with a related ligand in zeolite Y demonstrated its efficiency as a reusable catalyst for oxidation of alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Antibacterial Activities: The synthesis of 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its complexes with various metals showed significant antibacterial activity, indicating potential applications in medical and health-related fields (Li-fen, 2011).
Environmental Applications: A study on subcritical water/ethanol extraction of nonylphenol polyethoxy carboxylates from industrial and municipal sludges demonstrates the relevance of such compounds in environmental cleanup and waste management (Field & Reed, 1999).
Non-Linear Optical Material: Spectroscopic investigations on 2-methoxy-4(phenyliminomethyl)phenol, grown from ethanol, highlighted its potential as a non-linear optical material, useful in photonics and electronics (Hijas et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, 2-(2-Methoxyphenoxy)ethylamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
2-(2-Methoxyphenoxy)ethanol (2-MPE) is a metabolite of propanediol . Propanediol is a precursor in the synthesis of polyurethanes . The primary targets of 2-MPE are monooxygenases, which are enzymes that catalyze the incorporation of one of the atoms of molecular oxygen into an organic substrate while the other atom is reduced to water .
Mode of Action
2-MPE interacts with its target, monooxygenases, and can be oxidized by these enzymes to form syringyl and other reactive metabolites . This interaction results in the transformation of 2-MPE into different metabolites, which can have various effects on the body .
Biochemical Pathways
The biochemical pathway affected by 2-MPE involves the oxidation of the compound by monooxygenases . This process forms syringyl and other reactive metabolites . Basic hydrolysis may also produce monomers such as phenols, alcohols, and carboxylic acids .
Result of Action
The oxidation of 2-MPE by monooxygenases results in the formation of syringyl and other reactive metabolites . These metabolites can have various effects on the body. For example, syringyl is one of the metabolic products of 2-MPE, which has been shown to be resistant to degradation by basidiomycete fungi .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(2-Methoxyphenoxy)ethanol are largely derived from its interactions with various enzymes, proteins, and other biomolecules. It can be oxidized by monooxygenases to form syringyl and other reactive metabolites
Molecular Mechanism
It is known that it can be oxidized by monooxygenases to form syringyl and other reactive metabolites These metabolites may interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity
Metabolic Pathways
This compound is involved in the metabolic pathway of propanediol, a precursor in the synthesis of polyurethanes . It can be oxidized by monooxygenases to form syringyl and other reactive metabolites
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZBCWWJDDVXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396669 | |
| Record name | 2-(2-methoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18181-71-0 | |
| Record name | 2-(2-methoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Methoxyphenoxy)ethanol in lignin research?
A: this compound serves as a model compound mimicking the β-O-4 linkage, a prevalent bond found in lignin. [, , ] This bond's cleavage is crucial for breaking down lignin, a complex polymer in plant cell walls, during processes like paper pulping. By studying this compound, researchers gain insights into lignin depolymerization mechanisms and can develop more efficient and environmentally friendly methods for lignin utilization. [, , ]
Q2: How does the presence of a phenolic hydroxyl group affect the acidolysis of this compound?
A: Research indicates that the presence of a phenolic hydroxyl group significantly impacts the acidolysis of this compound. In studies comparing 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanol (phenolic) and its non-phenolic counterpart, a notable difference arises in the initial reaction pathway. [] The phenolic compound can undergo direct β-O-4 bond cleavage without first converting to the enol ether intermediate, a pathway not observed in the non-phenolic compound. This difference highlights the role of the phenolic hydroxyl group in influencing the reaction mechanism and product distribution during acidolysis. []
Q3: What is the role of anthrahydroquinone in the cleavage of the β-O-4 bond in this compound derivatives?
A: Anthrahydroquinone (AHQ) plays a crucial role in cleaving the β-O-4 bond in lignin model compounds like this compound derivatives. Studies have shown that AHQ reacts with the quinone methide intermediate, formed during alkaline conditions, to generate an AHQ-quinone methide adduct. [, , ] This adduct, less stable than its anthrone counterpart, undergoes cleavage under alkaline conditions, yielding guaiacol and 2-methoxy-4-vinylphenol. [, , ] These findings suggest that AHQ facilitates lignin depolymerization by promoting β-O-4 bond cleavage via the formation of this key intermediate.
Q4: Can the α-hydroxyl group in this compound be selectively removed, and why is this significant?
A: Yes, research has demonstrated the selective removal of the α-hydroxyl group in 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, a derivative of this compound, using trifluoroacetic acid and triethylsilane. [] This reaction is highly chemoselective, leaving the β-O-4 linkage and phenolic groups intact. This selectivity is important because it provides a pathway to modify the lignin structure without disrupting crucial linkages, potentially influencing properties like lignin's reactivity and color stability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
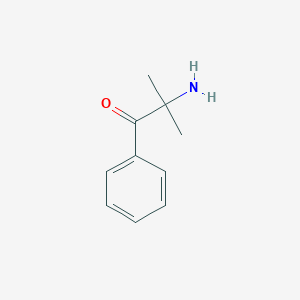
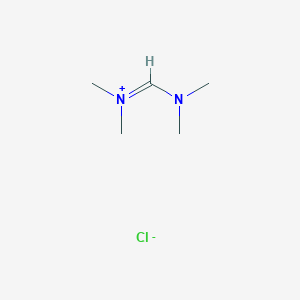
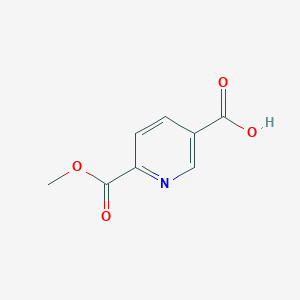

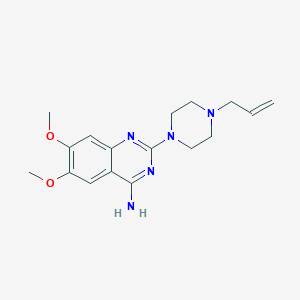
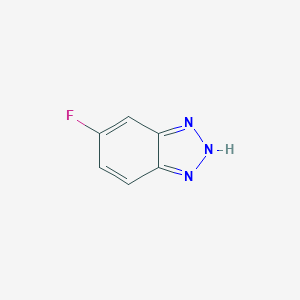

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)


